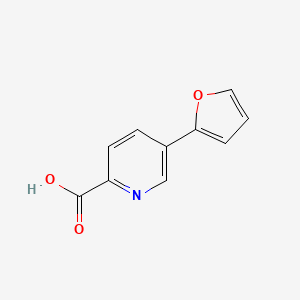
5-(Furan-2-yl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Furan-2-yl)picolinic acid” is a compound that contains a furan ring and a picolinic acid moiety . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
The nuclease activity of mixed ligand complexes of copper(II) with heteroaromatic derivatives, including furan-2-yl compounds, showcases their potential in biologically relevant reactions. These complexes, characterized by spectroscopic methods, demonstrate distinct geometries and electronic properties, hinting at their utility in studying metal-ligand interactions and nuclease activity, an area crucial for understanding DNA cleavage mechanisms (Reddy, Reddy, & Babu, 2000).
Enzyme Catalysis
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by an FAD-dependent enzyme highlights the role of furan derivatives in developing biobased platform chemicals for polymer production. This enzyme's ability to efficiently convert furan derivatives under mild conditions could be crucial for sustainable chemistry applications (Dijkman, Groothuis, & Fraaije, 2014).
Discovery of New Furan Derivatives
New furan derivatives isolated from a mangrove-derived endophytic fungus suggest the potential of furan compounds in novel drug discovery and natural product chemistry. Such findings contribute to the chemical diversity of furan derivatives and their potential applications in medicinal chemistry (Chen et al., 2017).
Organic Synthesis and Chemical Reactions
The synthesis and reactions of derivatives of furan-2-carboxylic acids, including those involving thiadiazole, showcase the versatility of furan derivatives in organic synthesis. These studies are pivotal for developing new chemical reactions and materials with potential applications in pharmaceuticals and materials science (Kuticheva, Pevzner, & Petrov, 2015).
Photocatalytic Activity
The hydrothermal assembly of coordination compounds using 5-(3,4-dicarboxylphenyl)picolinic acid and its photocatalytic activity in Mn, Ni, Cu, and Zn coordination polymers highlight the potential of furan derivatives in environmental applications. Such studies pave the way for the development of new photocatalytic materials for pollutant degradation (Gu et al., 2017).
Direcciones Futuras
Furan-based compounds, including “5-(Furan-2-yl)picolinic acid”, have potential applications in various fields due to their unique chemical properties. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . Future research could focus on exploring these applications further and developing efficient synthesis methods for these compounds.
Propiedades
IUPAC Name |
5-(furan-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-3-7(6-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWJYKGQIACFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649934 |
Source


|
| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)picolinic acid | |
CAS RN |
930110-99-9 |
Source


|
| Record name | 5-(2-Furanyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930110-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

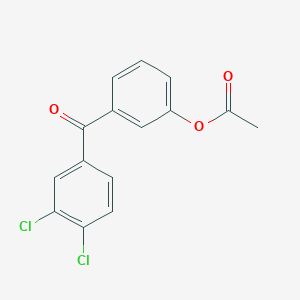
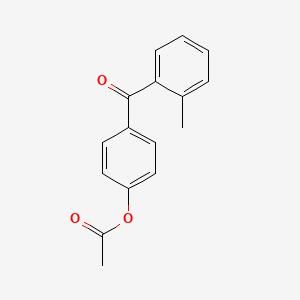
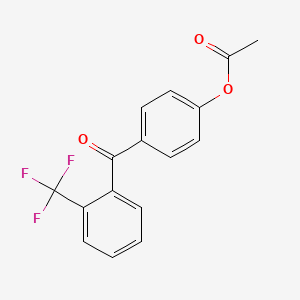
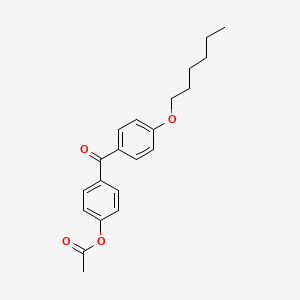
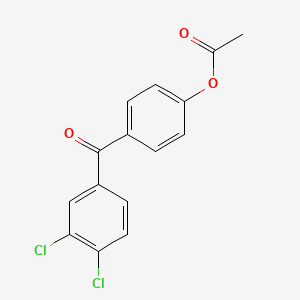
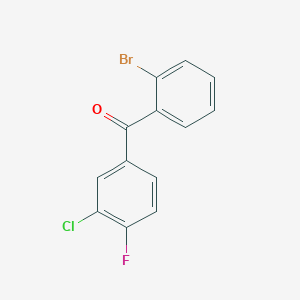
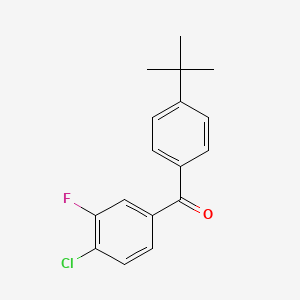
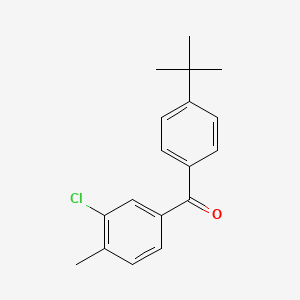
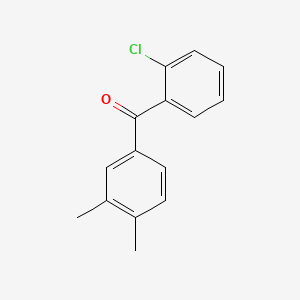
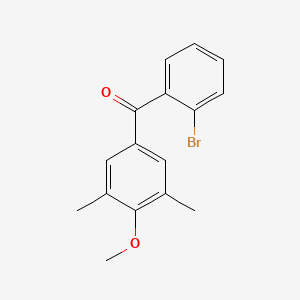
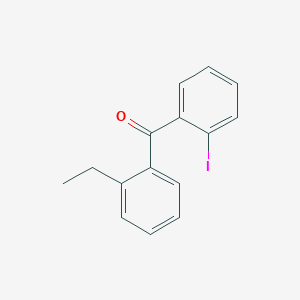
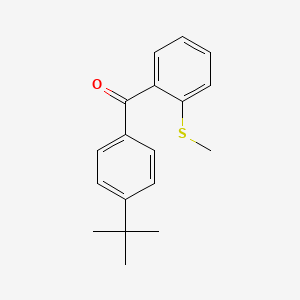
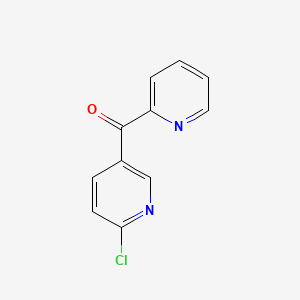
methanone](/img/structure/B1346316.png)